molecular formula C16H19F3N2O B12633252 N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide CAS No. 919789-33-6

N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide

Cat. No.: B12633252
CAS No.: 919789-33-6
M. Wt: 312.33 g/mol
InChI Key: PNNDNRXSMUCKHR-UHFFFAOYSA-N
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Description

N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a cyanohexyl group, and a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity and selectivity towards these targets. The cyano group may also play a role in modulating the compound’s reactivity and stability. Overall, the compound’s effects are mediated through its ability to interact with and modulate the activity of key biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the trifluoroacetamide group distinguishes this compound from other similar compounds. This group can significantly influence the compound’s chemical properties, such as its reactivity, stability, and binding affinity towards molecular targets.

Properties

CAS No.

919789-33-6

Molecular Formula

C16H19F3N2O

Molecular Weight

312.33 g/mol

IUPAC Name

N-benzyl-N-(1-cyanohexyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C16H19F3N2O/c1-2-3-5-10-14(11-20)21(15(22)16(17,18)19)12-13-8-6-4-7-9-13/h4,6-9,14H,2-3,5,10,12H2,1H3

InChI Key

PNNDNRXSMUCKHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C#N)N(CC1=CC=CC=C1)C(=O)C(F)(F)F

Origin of Product

United States

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